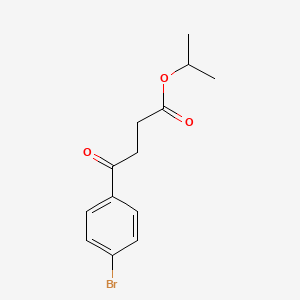

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate

Description

Structural Classification and Chemical Significance

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate belongs to the family of β-keto esters. This classification is determined by the relative positions of its two carbonyl groups. The structure features an ester functional group, and on the carbon atom beta (β) to the ester's carbonyl group, there is a ketone functional group.

The molecule's structure consists of a central butanoate chain. An isopropyl group is attached to the ester oxygen, while a 4-bromophenyl group is attached to the ketone's carbonyl carbon. The presence of the bromine atom on the phenyl ring at the para position also provides a site for further chemical modification, such as cross-coupling reactions.

The chemical significance of this compound, like other β-keto esters, stems from the reactivity conferred by its functional groups. researchgate.net β-keto esters are considered essential synthons in organic synthesis because they possess both electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.net The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic and can be easily deprotonated by a base to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. aklectures.com Concurrently, the carbonyl carbons of the ester and ketone groups are electrophilic and susceptible to attack by nucleophiles. This dual reactivity makes β-keto esters versatile precursors for synthesizing more complex molecules. researchgate.net

| Property | Value |

| CAS Number | 1284448-67-4 |

| Molecular Formula | C13H15BrO3 |

| Molecular Weight | 299.16 g/mol |

A data table summarizing the key chemical properties of this compound. chemicalbook.com

Overview of Research Trajectories in β-Keto Ester Chemistry

The chemistry of β-keto esters is a well-established yet continuously evolving area of organic synthesis. Research in this field has historically focused on leveraging their unique reactivity, and current trends continue to expand their synthetic utility through the development of novel methodologies.

One of the foundational methods for synthesizing β-keto esters is the Claisen condensation , which involves the base-catalyzed reaction between two ester molecules. jove.com This reaction proceeds through the formation of a resonance-stabilized ester enolate, which then acts as a nucleophile. jove.com A key requirement for the starting ester is the presence of two α-hydrogens, as the final deprotonation step drives the reaction to completion. jove.com Variations of this reaction, such as mixed Claisen condensations, are also employed. researchgate.net

Modern research has focused on expanding the synthetic routes to β-keto esters beyond classical methods. For instance, methods have been developed for their synthesis from ketones and reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base. nih.gov These approaches aim to provide simpler, faster, and more efficient access to this class of compounds. nih.gov

A significant area of contemporary research involves the catalytic transformation of β-keto esters. Transesterification , the process of exchanging the alcohol portion of an ester, has gained considerable attention. rsc.org This transformation is valuable for modifying β-keto esters and is crucial in the synthesis of pharmaceuticals and in the production of biodiesel. rsc.org Lipase-catalyzed transesterification offers a mild, often solvent-free, and chemoselective method for preparing β-keto esters, including optically active variants that are important for natural product synthesis. google.com

Furthermore, the use of transition metals, particularly palladium, has opened up new avenues in β-keto ester chemistry. nih.gov Palladium-catalyzed reactions of allyl β-keto esters can generate palladium enolates, which can then undergo a variety of transformations including aldol (B89426) condensations, Michael additions, and reductive eliminations to form α-allyl ketones. nih.gov These palladium-catalyzed methodologies have significantly expanded the synthetic utility of β-keto esters, enabling the construction of complex molecular architectures that are not easily accessible through traditional methods. nih.gov

Other research trajectories include the stereoselective alkylation of β-keto esters, which remains a challenge due to the potential for racemization of the product under acidic or basic conditions. researchgate.net The development of hybrid catalytic systems, for example using both palladium and ruthenium complexes, has shown promise in achieving highly regio-, diastereo-, and enantioselective allylations under nearly neutral conditions. researchgate.net Additionally, β-keto esters are key intermediates that can undergo subsequent reactions like hydrolysis and decarboxylation to yield ketones, a process that is fundamental in organic synthesis. aklectures.com

Structure

3D Structure

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |

InChI |

InChI=1S/C13H15BrO3/c1-9(2)17-13(16)8-7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

LWPBQEOAFIAOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Reaction Mechanisms Governing Transformations of Isopropyl 4 4 Bromophenyl 4 Oxobutanoate

Carbonyl Reactivity and Condensation Pathways

The ketone carbonyl group is a key center of reactivity in Isopropyl 4-(4-bromophenyl)-4-oxobutanoate, participating in a variety of condensation reactions that lead to the formation of heterocyclic structures.

This compound serves as a 1,4-dicarbonyl compound, a suitable precursor for the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a substituted pyrrole. rgmcet.edu.inresearchgate.net The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, elucidated by V. Amarnath et al., involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration of this intermediate yields the final aromatic pyrrole ring. wikipedia.org Computational studies have suggested that the cyclization step is the rate-determining step and can be facilitated by the presence of water molecules. rgmcet.edu.inrsc.org

Table 1: Key Steps in the Paal-Knorr Pyrrole Synthesis

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the amine on a protonated carbonyl group. | Hemiaminal |

| 2 | Intramolecular attack by the amine on the second carbonyl group. | 2,5-dihydroxytetrahydropyrrole derivative |

| 3 | Dehydration of the cyclic intermediate. | Substituted Pyrrole |

This table outlines the generally accepted mechanism for the Paal-Knorr pyrrole synthesis.

The ketone functionality of this compound can be targeted for the synthesis of lactams, which are cyclic amides. One modern and efficient approach involves biocatalytic reductive amination. nih.gov This method is considered highly attractive for accessing chiral γ-lactams. researchgate.net

The process begins with the reductive amination of the ketoester. researchgate.netnih.gov Enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs) can catalyze the conversion of the ketone to an amine, using an ammonia source and a reducing agent. nih.govnih.govresearchgate.net This transformation generates a γ-amino ester intermediate. Subsequent intramolecular cyclization of this intermediate, often spontaneous or promoted by mild heating, results in the formation of the corresponding γ-lactam with the elimination of isopropanol. researchgate.net This cascade reaction, combining reductive amination and cyclization in one pot, is highly efficient and avoids the need for intermediate purification. researchgate.net

Recent advancements have demonstrated the use of ruthenium catalysts for asymmetric reductive amination/cyclization cascades of keto esters, affording enantioenriched lactams with high yields and excellent enantioselectivities. researchgate.net

While this compound itself does not undergo a classical Pictet-Spengler reaction, the principles of this reaction are relevant to understanding the reactivity of related aryl systems. The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. rsc.orgresearchgate.netnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. jk-sci.comresearchgate.net

The mechanism initiates with the formation of a Schiff base (or imine) from the amine and the carbonyl compound. rsc.org Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. nrochemistry.comwikipedia.org The electron-rich aryl ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. rsc.orgnrochemistry.com The final step is the restoration of aromaticity through the loss of a proton. jk-sci.comnrochemistry.com The success of the reaction is highly dependent on the nucleophilicity of the aryl ring; electron-donating groups on the ring facilitate the cyclization under milder conditions. jk-sci.com

Ester Functional Group Transformations

The isopropyl ester group of the title compound is susceptible to several key transformations, primarily hydrolysis and transesterification.

Hydrolysis of the ester can be achieved under either acidic or basic conditions to yield the corresponding β-keto acid, 4-(4-bromophenyl)-4-oxobutanoic acid. aklectures.com Acid-catalyzed hydrolysis typically involves the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. youtube.com The rate of hydrolysis for isopropyl esters can be influenced by factors such as acid concentration and temperature. google.comreddit.com

A significant characteristic of the resulting β-keto acid is its propensity to undergo decarboxylation (loss of CO₂) upon heating. aklectures.comlibretexts.org This reaction proceeds through a cyclic six-membered transition state, yielding 1-(4-bromophenyl)propan-1-one. libretexts.org

Transesterification is another important reaction of the ester group, allowing for the conversion of the isopropyl ester to other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). rsc.orgbohrium.com This transformation is typically catalyzed by acids, bases, or enzymes (like lipases) and involves reacting the ketoester with an excess of another alcohol. bohrium.comresearchgate.net The selective transesterification of β-keto esters is a valuable synthetic tool, often proceeding through an enol or acylketene intermediate. nih.gov

Table 2: Summary of Ester Group Transformations

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 4-(4-bromophenyl)-4-oxobutanoic acid |

| Decarboxylation | Heat | 1-(4-bromophenyl)propan-1-one + CO₂ |

| Transesterification | R'OH, Catalyst (Acid, Base, or Enzyme) | R' 4-(4-bromophenyl)-4-oxobutanoate |

This table summarizes the main reactions involving the isopropyl ester functionality.

Reactivity of the Bromophenyl Moiety

The bromophenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

While not a direct reaction of this compound, the principles of C-H functionalization using related bromoaryl compounds are highly relevant. The bromine atom on the phenyl ring makes the compound an ideal substrate for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

In the context of C-H functionalization, related bromoaryl diazo compounds can be used to generate metal carbenes. These highly reactive intermediates can then undergo insertion into C-H bonds, forming new carbon-carbon bonds. This strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering a powerful tool for molecular construction. The bromoaryl moiety can participate in these transformations either before or after the C-H functionalization event, providing flexibility in synthetic design. For instance, the bromine can be used as a directing group to control the regioselectivity of the C-H activation step or can be replaced via a cross-coupling reaction after the C-H functionalization has been accomplished.

Nucleophilic Aromatic Substitution Considerations in Bromoaryl Ketones

Aromatic compounds are typically characterized by their participation in electrophilic substitution reactions. However, aryl halides that possess potent electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.com The compound this compound is structured to facilitate such a reaction. The bromoaryl ketone portion of the molecule is susceptible to nucleophilic attack due to the activating nature of the ketone group.

The generally accepted mechanism for SNAr is the addition-elimination pathway. chemistrysteps.comlibretexts.org This process involves two principal steps:

Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the carbon atom that bears the halogen leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted as the targeted carbon changes from sp² to sp³ hybridization. libretexts.org

Elimination: In the subsequent step, the leaving group (in this case, the bromide ion) is expelled, which restores the aromaticity of the ring. chemistrysteps.com

The viability of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In this compound, the carbonyl group of the ketone is situated para to the bromine atom. This specific orientation is critical as it allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atom of the ketone through resonance, thereby stabilizing the intermediate and lowering the activation energy for its formation. chemistrysteps.commasterorganicchemistry.com

The reactivity of the aryl halide in SNAr reactions follows a trend that is counterintuitive when compared to SN1 and SN2 reactions. For the rate-determining addition step, the order of reactivity is typically F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon atom more effectively, making it more electrophilic and susceptible to nucleophilic attack. chemistrysteps.com

Table 1: Influence of Activating Group Position on SNAr Reactivity

| Position of EWG relative to Leaving Group | Resonance Stabilization of Intermediate | Reactivity |

| Ortho | Effective delocalization onto EWG | High |

| Para | Effective delocalization onto EWG | High |

| Meta | No direct delocalization onto EWG | Low / No Reaction |

Alpha-Carbon Reactivity and Enolate Chemistry

The structure of this compound contains a β-keto ester functional group, which is a significant center of reactivity. The carbon atom situated between the ketone and the ester carbonyl groups (the α-carbon) possesses protons that are notably acidic. fiveable.memasterorganicchemistry.com This heightened acidity is a direct result of the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate, through resonance. The negative charge on the α-carbon can be delocalized onto the oxygen atoms of both the ketone and the ester moieties. masterorganicchemistry.com

The formation of the enolate is typically achieved by treating the β-keto ester with a suitable base. jove.com While strong bases like lithium diisopropylamide (LDA) can be used, the enhanced acidity of the α-protons in a β-dicarbonyl compound means that less potent bases, such as alkoxides (e.g., sodium ethoxide), are often sufficient to quantitatively generate the enolate. masterorganicchemistry.commnstate.edu

This enolate is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com A primary example is the alkylation reaction, which is analogous to the acetoacetic ester synthesis. jove.com In this SN2 reaction, the enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond at the α-carbon. masterorganicchemistry.comjove.com This versatility makes β-keto esters like this compound valuable intermediates in the synthesis of more complex molecular structures. fiveable.me

Table 2: Approximate pKa Values of α-Protons in Various Carbonyl Compounds

| Compound Type | Example | Approximate pKa |

| Alkane | Ethane | ~50 |

| Ketone | Acetone | ~19-20 |

| Ester | Ethyl acetate | ~25 |

| β-Keto Ester | Ethyl acetoacetate | ~11 |

This table illustrates the significant increase in acidity of the α-proton in a β-dicarbonyl system compared to simple ketones or esters.

Derivatization and Functionalization Strategies Employing Isopropyl 4 4 Bromophenyl 4 Oxobutanoate

Synthesis of Nitrogen-Containing Heterocycles from the β-Keto Ester Scaffold

The 1,3-dicarbonyl arrangement in isopropyl 4-(4-bromophenyl)-4-oxobutanoate is a key structural feature for building various nitrogen-containing heterocyclic rings through condensation reactions with dinucleophiles.

The synthesis of pyrrole (B145914) rings from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849) is known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgrsc.orgwikipedia.org The β-keto ester, this compound, can be readily converted into a γ-diketone, which is the requisite precursor for this reaction. The process involves the reaction of the dicarbonyl compound with an amine, such as an amino acid or a hydrazine (B178648), under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in

The mechanism involves the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent intramolecular condensation with the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. rsc.orgwikipedia.org The use of hydrazines as the nitrogen source results in the formation of N-amino pyrroles. The bromophenyl moiety from the original keto ester is retained as a substituent on the resulting pyrrole ring, offering a site for further cross-coupling reactions.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |

| γ-Diketone (from β-keto ester) | Primary Amine / Ammonia | Substituted Pyrrole | Paal-Knorr Synthesis wikipedia.org |

| γ-Diketone (from β-keto ester) | Hydrazine | N-Amino Pyrrole | Paal-Knorr Synthesis wikipedia.org |

| β-Keto Ester | α-Amino Ketone | Substituted Pyrrole | Knorr Pyrrole Synthesis rsc.org |

The β-keto ester framework is a valuable starting point for the synthesis of cyclic amides, known as lactams. Specifically, γ-lactams (five-membered rings) and δ-lactams (six-membered rings) can be synthesized from related γ- and δ-keto esters, respectively. One modern approach involves a one-pot, two-step enzymatic process where a transaminase converts the keto ester into the corresponding amino ester. researchgate.net This intermediate can then undergo spontaneous intramolecular cyclization to form the lactam under mild, aqueous conditions. researchgate.net

Alternative methods include palladium-catalyzed intramolecular allylic alkylations, where the nucleophile and electrophile are tethered by an amide or ester, leading to the formation of γ-lactams and γ-lactones. acs.org For the synthesis of δ-lactams, methods such as the reaction of arenes with azido (B1232118) alkanoic acid chlorides mediated by Lewis acids, or the cascade cyclization of nitrogen-substituted ketoamides catalyzed by aluminum triflate, have proven effective. organic-chemistry.orgacs.org

| Precursor | Key Reagents/Catalysts | Product | Ring Size |

| γ-Keto Ester | Transaminase | γ-Lactam | 5-membered |

| δ-Keto Ester | Transaminase | δ-Lactam | 6-membered |

| Nitrogen-substituted Ketoamide | Al(OTf)3 | N-Substituted Lactam | 5- or 6-membered organic-chemistry.org |

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from β-dicarbonyl compounds through condensation with hydrazines. This is a variation of the Knorr synthesis. wikipedia.org this compound can react directly with hydrazine or a substituted hydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of the keto ester, followed by a cyclization and dehydration sequence to yield the pyrazole (B372694) ring.

The regioselectivity of the reaction—determining which nitrogen of a substituted hydrazine attacks which carbonyl group—can be influenced by the reaction conditions and the electronic nature of the substituents. nih.gov The resulting pyrazole derivative incorporates the 4-bromophenyl group from the starting material, which is a common feature in many biologically active pyrazole compounds. chim.it The Vilsmeier-Haack reaction can be subsequently used to introduce a formyl group at the 4-position of the pyrazole ring, providing a handle for further derivatization. chim.it

The β-keto ester motif is a cornerstone in multicomponent reactions (MCRs) for the synthesis of complex, fused heterocyclic systems like pyranopyrimidines. These reactions assemble products from three or more starting materials in a single pot, offering high efficiency and atom economy. jetir.org

A typical strategy for synthesizing pyranopyrimidines involves the one-pot reaction of a β-keto ester (such as ethyl acetoacetate, an analogue of the target compound), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative, often in the presence of a catalyst. jetir.orgscispace.com For instance, pyrazolo-pyranopyrimidines can be synthesized in a four-component reaction involving ethyl acetoacetate, phenylhydrazine, barbituric acid, and an aromatic aldehyde. jetir.org In this context, this compound could be used as the β-keto ester component to introduce the bromophenyl moiety into the final condensed heterocyclic structure.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Lactones)

Similar to the synthesis of nitrogen heterocycles, the dicarbonyl functionality of the keto ester scaffold is instrumental in forming oxygen-containing rings.

The Paal-Knorr furan (B31954) synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds, which are accessible from β-keto esters. wikipedia.org The reaction requires an acid catalyst to promote the cyclization and dehydration of the dicarbonyl precursor to form the furan ring. wikipedia.orgstudysmarter.co.uk Another classical approach is the Feist-Benary furan synthesis, which involves the reaction of a β-keto ester with an α-halo ketone or aldehyde in the presence of a base. uwindsor.ca This reaction proceeds via initial alkylation of the keto ester's α-carbon, followed by an intramolecular aldol-type condensation and dehydration to yield a substituted furan. uwindsor.ca

Lactones, or cyclic esters, can also be synthesized from keto ester precursors. For instance, β-lactones can be formed through the intramolecular cyclization of β-hydroxyalkanoates, which can be generated from the aldol (B89426) reaction of ketones with ester enolates. acs.orggoogle.com The synthesis of γ-lactones can be achieved from ketoacids using reagents like trimethylsulfoxonium (B8643921) iodide in a process involving a Johnson-Corey-Chaykovsky type reaction followed by cyclization. dcu.ie Furthermore, macrocyclic β-keto lactones have been prepared via the intramolecular alkylation of dianions derived from ω-halo-β-keto esters. cdnsciencepub.com

| Precursor | Key Reagents/Catalysts | Heterocyclic Product | Key Reaction Type |

| γ-Diketone (from β-keto ester) | Acid Catalyst (e.g., H₂SO₄) | Substituted Furan | Paal-Knorr Synthesis wikipedia.org |

| β-Keto Ester & α-Halo Ketone | Base (e.g., NaOH) | Substituted Furan | Feist-Benary Synthesis uwindsor.ca |

| ω-Halo-β-keto ester | Base (to form dianion) | β-Keto Lactone | Intramolecular Alkylation cdnsciencepub.com |

| Ketoacid | Trimethylsulfoxonium Iodide, NaH | γ-Lactone | Johnson-Corey-Chaykovsky dcu.ie |

Advanced Functionalization Through Carbene Chemistry

Carbene chemistry offers powerful methods for C-H and N-H bond functionalization, enabling the direct introduction of new functional groups into a molecule. chemtube3d.comlibretexts.org β-keto esters are excellent substrates for such transformations. Carbenes, typically generated from diazo compounds in the presence of a transition metal catalyst (e.g., rhodium or copper), are highly reactive electrophilic species.

In the context of this compound, a metal-carbene complex can undergo an insertion reaction into one of the C-H bonds at the α- or γ-position of the keto ester. This process, known as C-H insertion, forms a new carbon-carbon bond and can be used to build molecular complexity rapidly. chemtube3d.comnih.gov For example, the homologation of β-keto esters to γ-keto esters can be achieved via a zinc-mediated Simmons-Smith cyclopropanation of the enolate, followed by ring-opening. nih.govorgsyn.org

Similarly, if the β-keto ester is first converted to an enamine or other nitrogen-containing derivative, the resulting N-H bond can be a target for carbene insertion. nih.govresearchgate.net This N-H insertion reaction provides a direct route to α-amino acid derivatives, a fundamentally important class of molecules. nih.gov These reactions can often be performed with high levels of stereocontrol by using chiral catalysts. nih.gov

| Reaction Type | Carbene Source | Catalyst | Functionalization Outcome |

| C-H Insertion | Diazo Compound | Rhodium or Copper complex | C-C bond formation at α- or γ-position nih.gov |

| N-H Insertion | Diazo Compound | Copper complex / Chiral amino-thiourea | Formation of α-amino ester derivatives nih.gov |

| Homologation | Diiodomethane, Et₂Zn | Zinc Carbenoid | Conversion of β-keto ester to γ-keto ester nih.gov |

Isopropyl 4 4 Bromophenyl 4 Oxobutanoate As a Key Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Molecules

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate possesses the structural motifs of a keto-ester, making it a promising precursor for a variety of cyclic compounds. The presence of a ketone and an ester functionality allows for reactions that can lead to the formation of diverse heterocyclic systems. For instance, related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been successfully utilized as starting materials for the synthesis of novel pyridazinone and furanone derivatives. nih.govorganic-chemistry.org The reaction of the carbonyl group with hydrazine (B178648) derivatives is a common strategy for constructing the pyridazinone ring, a scaffold known for its anti-inflammatory properties. nih.gov Similarly, the keto-ester moiety can, in principle, undergo intramolecular cyclization or react with other reagents to form furanone structures. organic-chemistry.org

Chiral Synthesis and Asymmetric Transformations through Biocatalysis (e.g., Transaminases)

The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, and biocatalysis offers a powerful tool for achieving high enantioselectivity. The ketone group in this compound is a target for asymmetric reduction to a chiral alcohol, a valuable intermediate in organic synthesis. Enzymes such as reductases are often employed for such transformations. For example, the asymmetric reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate, to its corresponding (R)-hydroxy ester has been achieved using recombinant E. coli strains, yielding a product with high optical purity. nih.gov

The use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is another well-established biocatalytic method. However, the application of transaminases specifically to this compound to produce a chiral amine has not been detailed in the available research. While enzymatic resolutions of various chiral esters and alcohols are common, specific protocols for the chiral resolution of this compound are not described. nih.govmdpi.comnih.govresearchgate.net The potential for biocatalytic transformation of this substrate exists, but published research to confirm and optimize these reactions is lacking.

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino reactions, and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. The functional groups present in this compound make it a potential candidate for participation in such reaction sequences. For instance, the ketone and ester functionalities could react sequentially with different reagents in a one-pot synthesis.

Despite this potential, there is a notable absence of specific studies in the scientific literature that describe the involvement of this compound in either cascade or multicomponent reactions. While the broader field of multicomponent reactions for the synthesis of heterocyclic compounds is well-developed, the application of this particular building block has not been reported. ntnu.no Further investigation is required to explore and establish the role of this compound in these advanced and efficient synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing isopropyl 4-(4-bromophenyl)-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol under acid catalysis (e.g., H₂SO₄) or through transesterification of ethyl 4-(4-bromophenyl)-4-oxobutanoate with isopropyl alcohol. Optimization involves adjusting reaction time (6-12 hours), temperature (80-100°C), and molar ratios (1:1.2 for acid:alcohol). Catalytic methods using lipases or ionic liquids may improve regioselectivity and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H and ¹³C NMR spectra to reference data (e.g., aromatic protons at δ 7.6–7.8 ppm, ketone carbonyl at ~200 ppm in ¹³C) .

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization (EI) to confirm molecular ion peaks (m/z ≈ 300-310) .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to volatile solvents .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Halogenated waste should be segregated and processed via certified hazardous waste facilities .

Advanced Research Questions

Q. How does the bromophenyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aromatic ring for Suzuki-Miyaura coupling (e.g., with boronic acids using Pd(PPh₃)₄ catalyst). Kinetic studies show faster coupling rates compared to non-halogenated analogs. For nucleophilic substitutions (e.g., SNAr), use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) at 80-120°C to replace bromine with amines or thiols .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or shifting of peaks?

- Methodological Answer :

- Deuterated Solvents : Ensure complete deuteration (e.g., CDCl₃) to avoid residual proton interference.

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between diastereotopic protons or rotational isomers.

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak coalescence at elevated temperatures .

Q. How can this compound serve as a precursor for bioactive derivatives, such as enzyme inhibitors?

- Methodological Answer :

- Reductive Amination : Convert the ketone to an amine using NaBH₃CN/NH₄OAc to create secondary amines for kinase inhibitors.

- Hydrolysis : Generate 4-(4-bromophenyl)-4-oxobutanoic acid (via NaOH/EtOH) for coupling with pharmacophores (e.g., sulfonamides) targeting COX-2 or kynurenine hydroxylase .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; ester hydrolysis dominates in acidic (pH <3) or basic (pH >10) conditions.

- Lyophilization : For long-term storage, lyophilize the compound and keep under inert gas (Ar/N₂) at -20°C .

Q. How do fluorinated analogs (e.g., 4-(2-fluorophenyl) derivatives) compare in terms of electronic properties and biological activity?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s metabolic stability and membrane permeability. Computational studies (DFT) show enhanced σ-hole interactions in fluorinated analogs, improving binding to enzymes like COX-2. Biological assays (IC₅₀) reveal 10-fold higher potency in fluorinated vs. brominated derivatives against microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.